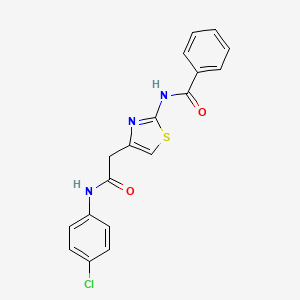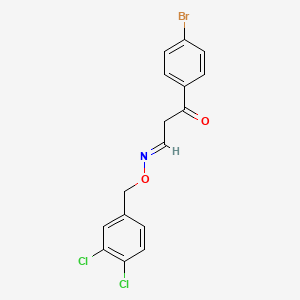
3-(1-Methylindol-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylindol-6-yl)propanoic acid is a compound with the CAS Number: 7479-20-1 . It has a molecular weight of 203.24 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-(1-Methylindol-6-yl)propanoic acid is 1S/C12H13NO2/c1-13-8-9 (6-7-12 (14)15)10-4-2-3-5-11 (10)13/h2-5,8H,6-7H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis
3-(1-Methylindol-6-yl)propanoic acid is a powder that is stored at room temperature . It has a melting point of 124-126 degrees Celsius .Applications De Recherche Scientifique
Metabolic Disorders
IPA has been shown to have a significant impact on metabolic disorders . Recent evidence suggests that the content of IPA can be used to predict the occurrence and development of metabolic diseases . Supplementing IPA can effectively improve metabolic disorders, making it a promising metabolite for future research and potential treatment strategies .
Gut Health
IPA is a gut microbiota-derived metabolite . It plays a crucial role in maintaining the intestinal barrier and suppressing the intestinal immune response . Correcting intestinal microbial disorders is one of the beneficial effects of IPA .
Blood Glucose Regulation
IPA can improve blood glucose levels and increase insulin sensitivity . This makes it a potential compound for the treatment of diabetes and other conditions related to blood sugar regulation .
Lipid Synthesis Inhibition
IPA has been found to inhibit liver lipid synthesis . This could have implications for the treatment of conditions like fatty liver disease and other metabolic disorders related to lipid metabolism .
Inflammation Reduction
IPA has been shown to inhibit inflammatory factors . This anti-inflammatory property could make it useful in the treatment of various inflammatory diseases .
Cardiovascular Health
IPA has been linked to cardiovascular function . It has been found to promote endothelial dysfunction, impairing purinergic-induced nitric oxide release in endothelial cells . This could have significant implications for cardiovascular health and disease .
Aortic Dissection
IPA has been studied in the context of aortic dissection (AD) . While the role of IPA in AD has not been fully revealed, it’s an area of active research .
Nerve Regeneration
IPA has been proven to fulfill an essential function in nerve regeneration disease . This opens up potential applications in the treatment of various neurological conditions .
Safety and Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, corrosive to metals, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Propriétés
IUPAC Name |
3-(1-methylindol-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-7-6-10-4-2-9(8-11(10)13)3-5-12(14)15/h2,4,6-8H,3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXSIFOIGVFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylindol-6-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone](/img/structure/B2950769.png)

![2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2950772.png)

![3-hydroxy-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2950774.png)

![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2950776.png)

![Tert-butyl (5aR,9aS)-4-oxo-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepine-1-carboxylate](/img/structure/B2950782.png)


![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone](/img/structure/B2950785.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)
![Methyl 3-[(4-chlorophenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)